DL-Alanyl-DL-leucine

Description

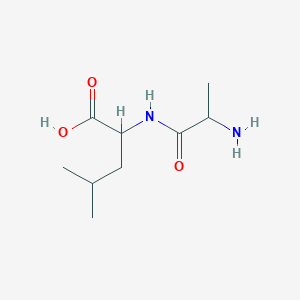

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-Alanyl-DL-leucine

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Alanyl-DL-leucine, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this dipeptide.

Chemical and Physical Properties

This compound is a dipeptide composed of one molecule of DL-alanine and one molecule of DL-leucine linked by a peptide bond. Its racemic nature, containing both D and L stereoisomers of each amino acid, distinguishes it from its chiral counterparts and may confer unique biological properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | --INVALID-LINK-- |

| Synonyms | DL-Ala-DL-Leu, H-DL-Ala-DL-Leu-OH | --INVALID-LINK-- |

| CAS Number | 1999-42-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Table 2: Physical Properties of this compound and its Constituents

| Property | This compound | L-Alanine | L-Leucine | Source |

| Melting Point | Not explicitly reported. Decomposes upon heating. | ~297 °C (decomposes) | ~293 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | Not applicable (decomposes) | Sublimes at 200 °C | Sublimes at 145-148 °C | --INVALID-LINK-- |

| Solubility in Water | Soluble | 16.65 g/100 mL (25 °C) | ≥ 100 mg/mL (for L-Alanyl-L-leucine) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility in Ethanol | Sparingly soluble | 0.22 g/100 g (25 °C) | Sparingly soluble | [Various sources] |

| Solubility in DMSO | Soluble | Not readily available | 1 mg/mL (for L-Alanyl-L-leucine, with sonication and warming) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of this compound.

Materials:

-

Fmoc-DL-Leucine

-

Fmoc-DL-Alanine

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc-DL-Leucine Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve Fmoc-DL-Leucine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc-DL-Alanine Coupling:

-

Repeat the deprotection step with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve Fmoc-DL-Alanine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the final Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide with cold diethyl ether.

-

Dry the crude this compound.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

-

Monitor the elution at 214 nm and 280 nm.

-

Collect the fractions corresponding to the major peak.

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (Electrospray Ionization - ESI-MS):

-

Expected [M+H]⁺: m/z 203.1390

-

Fragmentation: Collision-induced dissociation (CID) will typically lead to cleavage of the peptide bond, resulting in b- and y-ions. The major fragments would be the immonium ions of alanine (m/z 44.05) and leucine (m/z 86.10).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons of the alanine and leucine residues. The α-protons will appear as multiplets, the methyl protons of alanine as a doublet, and the protons of the isobutyl side chain of leucine as multiplets and doublets.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons, α-carbons, and the side-chain carbons of both amino acid residues.

Biological Context and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the bioactivity of its constituent amino acids, particularly L-leucine, is well-established. Dipeptides are often hydrolyzed in vivo into their constituent amino acids. Therefore, the biological effects of this compound are likely mediated by the released alanine and leucine.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by L-leucine is a key mechanism for stimulating muscle protein synthesis.

Mechanism of Action:

-

Sensing: Intracellular L-leucine is sensed by Sestrin2, which releases it from its inhibition of GATOR2.

-

Activation: GATOR2 then inhibits the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. This leads to the GTP-loading of RagA/B.

-

Translocation: The active RagA/B-RagC/D heterodimer recruits mTORC1 to the lysosomal surface.

-

Full Activation: At the lysosome, mTORC1 is fully activated by the small GTPase Rheb.

-

Downstream Effects: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Potential Bioactivity of D-Amino Acid Containing Dipeptides

The presence of D-amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation, which can prolong their biological activity. While the specific effects of the D-isomers in this compound are not well-characterized, research on other D-amino acid-containing peptides suggests potential for novel pharmacological activities that may differ from their L-L counterparts. These could include antimicrobial, neuromodulatory, or other therapeutic effects. Further research is warranted to explore the specific biological functions of this compound.

Physicochemical Characteristics of DL-Alanyl-DL-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the dipeptide DL-Alanyl-DL-leucine. It includes a summary of its known properties, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Core Physicochemical Properties

This compound is a dipeptide composed of the amino acids DL-alanine and DL-leucine.[1] It typically appears as a white to off-white crystalline powder and is soluble in water.[1] While extensive experimental data for this specific stereoisomer is limited, the following tables summarize the available computed and experimental data for this compound and its constituent amino acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source (Type) |

| Molecular Formula | C₉H₁₈N₂O₃ | [2][3] (Computed) |

| Molecular Weight | 202.25 g/mol | [2][3][4] (Computed) |

| Physical State | Solid, White to Almost white powder to crystal | [1][4] (Experimental) |

| pKa (Carboxylic Acid) | 3.16 ± 0.10 | [5] (Predicted) |

| XLogP3 | -2.8 | [3][6] (Computed) |

| Hydrogen Bond Donor Count | 3 | [6] (Computed) |

| Hydrogen Bond Acceptor Count | 4 | [6] (Computed) |

| Rotatable Bond Count | 5 | [6] (Computed) |

| Topological Polar Surface Area | 92.4 Ų | [3][6] (Computed) |

Table 2: Physicochemical Properties of Constituent Amino Acids

| Property | DL-Alanine | DL-Leucine | Source (Type) |

| Molecular Formula | C₃H₇NO₂ | C₆H₁₃NO₂ | (Known) |

| Molecular Weight | 89.09 g/mol | 131.17 g/mol | (Known) |

| Melting Point | ~314.5 °C (decomposes) | 293-296 °C (sublimes) | (Experimental) |

| Solubility in Water | 166.5 g/L at 25 °C | 21.5 g/L at 25 °C | [7] (Experimental) |

| pKa (Carboxylic Acid) | 2.34 | 2.36 | [7] (Experimental) |

| pKa (Ammonium) | 9.69 | 9.60 | [7] (Experimental) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of dipeptides like this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of a dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[8][9]

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-DL-leucine

-

Fmoc-DL-alanine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HBTU)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a reaction vessel.

-

Dissolve Fmoc-DL-leucine and DIPEA in anhydrous DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the loaded amino acid.

-

Agitate for 10-20 minutes.

-

Wash the resin with DMF and DCM.

-

-

Peptide Coupling:

-

Dissolve Fmoc-DL-alanine, a coupling reagent (e.g., HBTU), and DIPEA in DMF.

-

Add the coupling solution to the resin.

-

Agitate for 1-2 hours to form the peptide bond.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

-

-

Cleavage and Purification:

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the solid support.[8]

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides.[10][11]

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample and Mobile Phase Preparation:

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of mobile phases A and B.

-

Prepare Mobile Phase A: 0.1% TFA in water.

-

Prepare Mobile Phase B: 0.1% TFA in acetonitrile.

-

Filter and degas both mobile phases.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[8]

-

Monitor the elution profile using a UV detector at 210-220 nm.[10]

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.

-

Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

-

Characterization

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[12][13]

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

-

MS Analysis:

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

-

Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (202.25 g/mol ).

-

NMR spectroscopy is used to confirm the chemical structure and connectivity of the dipeptide.[14][15]

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Analysis:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For more detailed structural information, 2D NMR experiments such as COSY and TOCSY can be performed.

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra.

-

Confirm the presence of all expected protons and carbons and their connectivity, consistent with the structure of this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized dipeptide.

L-Leucine Mediated mTOR Signaling Pathway

The biological activity of alanyl-leucine dipeptides is often attributed to their constituent amino acids. L-leucine, in particular, is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[16][17]

References

- 1. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1999-42-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 1999-42-4 [m.chemicalbook.com]

- 6. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. mTOR - Wikipedia [en.wikipedia.org]

- 17. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

DL-Alanyl-DL-leucine structure and molecular weight

An In-depth Technical Guide on DL-Alanyl-DL-leucine: Structure, Properties, and Biological Context

This technical guide provides a comprehensive overview of the dipeptide this compound, detailing its chemical structure, molecular weight, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. The guide also includes representative experimental protocols and discusses relevant biological pathways, primarily focusing on the activities of its constituent amino acids due to the limited specific research on the this compound stereoisomer.

Core Molecular Data

This compound is a dipeptide composed of one molecule of alanine and one molecule of leucine, with both amino acids being a racemic mixture of their D and L enantiomers.[1] This composition influences its structural and biological properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK--[2][3] |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK--[2][3][4][5] |

| CAS Number | 1999-42-4 | --INVALID-LINK--[1][3][6] |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | --INVALID-LINK--[2] |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)N | --INVALID-LINK-- |

| InChI Key | RDIKFPRVLJLMER-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[1] |

| Solubility | Soluble in water | --INVALID-LINK--[1] |

| XLogP3 (Computed) | -2.8 | --INVALID-LINK--[2][4][5] |

Chemical Structure

The chemical structure of this compound consists of an alanine residue linked to a leucine residue via a peptide bond. The "DL" designation indicates that the compound is a mixture of stereoisomers.

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections describe standard methodologies for the synthesis and analysis of similar dipeptides, such as L-Alanyl-L-leucine. These protocols can be adapted for research involving the this compound isomer.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like alanyl-leucine. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Detailed Protocol (Fmoc-Based SPPS):

-

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Loading: The first C-terminal amino acid (Fmoc-L-leucine) is covalently attached to the swollen resin.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amino group.

-

Coupling of Second Amino Acid: The next amino acid (Fmoc-L-alanine) is activated and coupled to the N-terminus of the resin-bound leucine.

-

Final Deprotection: The Fmoc group from the newly added alanine is removed.

-

Cleavage and Purification: The synthesized dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Administration in Animal Models

For in vivo studies, dipeptides can be administered through various routes. The following is a general workflow for a study in mice.

Preparation for Administration:

-

For Injection (IV, IP, Subcutaneous): The dipeptide is dissolved in a sterile vehicle like phosphate-buffered saline (PBS) and sterile-filtered.

-

For Oral Gavage: The dipeptide is dissolved in a suitable vehicle, which may not require sterile filtration depending on the study's design.

Biological Signaling and Metabolism

The biological effects of alanyl-leucine dipeptides are largely attributed to their constituent amino acids, particularly leucine. Upon ingestion, dipeptides can be absorbed intact by intestinal transporters or hydrolyzed into free amino acids.

Dipeptide Metabolism and Transport

Dipeptides are transported across the intestinal epithelium primarily by the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream.

L-Leucine and mTORC1 Signaling

L-leucine, a branched-chain amino acid, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which this amino acid stimulates muscle protein synthesis.[8][10]

The activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[10]

Conclusion

This compound is a simple dipeptide with defined chemical and physical properties. While there is a lack of specific research on this particular stereoisomer, the well-documented biological roles of its constituent amino acid, L-leucine, suggest its potential involvement in metabolic regulation, particularly in the context of protein synthesis through the mTORC1 pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers to design and conduct further investigations into the properties and applications of this compound and related dipeptides. Future studies are warranted to elucidate the specific biological activities and metabolic fate of the D-amino acid components of this dipeptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. L-leucine alters pancreatic β-cell differentiation and function via the mTor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of DL-Alanyl Dipeptides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alanyl dipeptides, encompassing a racemic mixture of alanine stereoisomers, represent a unique class of molecules with significant implications in microbiology and pharmacology. While the biological roles of D-alanyl-D-alanine in bacterial cell wall biosynthesis are well-established as a critical target for major antibiotic classes, the specific functions and activities of racemic DL-alanyl dipeptides remain a comparatively underexplored area of research. This technical guide provides a comprehensive overview of the known biological significance of alanyl dipeptides, with a focus on the well-characterized D-alanyl-D-alanine, and extrapolates the potential implications for their racemic counterparts. We delve into the critical role of these dipeptides in bacterial physiology, their interaction with key enzymes, and their relevance in the context of antimicrobial drug development. This document summarizes available quantitative data, provides detailed experimental protocols for the investigation of their biological effects, and presents visual representations of key pathways to facilitate a deeper understanding of their molecular mechanisms.

Introduction: The Chirality Factor in Alanyl Dipeptides

Alanine, a fundamental amino acid, exists in two stereoisomeric forms: L-alanine and D-alanine. While L-alanine is a primary component of proteins in most living organisms, D-alanine plays a crucial role in the structure of bacterial cell walls.[1] Dipeptides formed from these isomers, particularly those containing D-alanine, are of significant interest in the field of microbiology and medicine.

The term "DL-alanyl dipeptide" refers to a dipeptide containing at least one alanine residue that is a racemic mixture of its D and L forms. This can result in several diastereomeric and enantiomeric combinations, such as DL-alanyl-DL-alanine, DL-alanyl-L-alanine, and L-alanyl-DL-alanine. While research has extensively focused on the biological functions of the pure D-enantiomer, specifically D-alanyl-D-alanine, the biological implications of the racemic mixtures are less understood. This guide aims to synthesize the existing knowledge and provide a framework for future research into the biological significance of DL-alanyl dipeptides.

The Central Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Biosynthesis

The primary and most well-documented biological significance of alanyl dipeptides lies in the crucial role of D-alanyl-D-alanine (D-Ala-D-Ala) in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

The biosynthesis of peptidoglycan is a complex process involving several enzymatic steps. A key step is the formation of the D-Ala-D-Ala dipeptide, which is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) .[4][5][6] This dipeptide is then incorporated into the pentapeptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. The terminal D-Ala-D-Ala moiety of this precursor is essential for the final cross-linking of peptidoglycan strands, a reaction catalyzed by DD-transpeptidases , also known as penicillin-binding proteins (PBPs).[7][8] This cross-linking step is vital for the formation of a rigid and stable cell wall.

Signaling Pathway: Peptidoglycan Biosynthesis

The following diagram illustrates the key steps in the cytoplasmic phase of peptidoglycan biosynthesis, highlighting the role of D-alanyl-D-alanine.

DL-Alanyl Dipeptides as Antimicrobial Targets

The essentiality of the D-Ala-D-Ala moiety in bacterial cell wall synthesis makes it a prime target for several classes of antibiotics.

-

Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin functions by binding with high affinity to the terminal D-Ala-D-Ala of the peptidoglycan precursor.[9] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell death.

-

β-Lactam Antibiotics (e.g., Penicillin): β-lactam antibiotics are structural analogs of the D-Ala-D-Ala dipeptide. They act as suicide inhibitors of DD-transpeptidases (PBPs).[8] The enzyme mistakenly recognizes the β-lactam as its natural substrate and forms a stable, covalent penicilloyl-enzyme intermediate, rendering the enzyme inactive and halting peptidoglycan cross-linking.

Mechanism of Action: Vancomycin

The following diagram illustrates the mechanism of action of vancomycin.

Biological Significance of Racemic DL-Alanyl Dipeptides: An Area of Emerging Research

While the biological significance of D-Ala-D-Ala is clear, the specific roles and activities of racemic DL-alanyl dipeptides are not as well defined. The presence of both D- and L-isomers introduces a level of complexity that could lead to unique biological effects.

-

Substrate for Bacterial Enzymes: It is plausible that D-alanine:D-alanine ligase (Ddl) may exhibit different affinities and catalytic efficiencies for racemic mixtures of alanine compared to pure D-alanine.[4] The presence of L-alanine could potentially act as a competitive inhibitor or alter the enzyme's kinetics.

-

Antimicrobial Activity: The antimicrobial efficacy of dipeptides containing a mix of stereoisomers could differ from their pure enantiomeric counterparts. While some studies have explored the antimicrobial properties of peptides containing L-alanine analogs, there is a lack of specific data on simple DL-alanyl dipeptides.[10]

-

Pharmacokinetics and Drug Development: The use of racemic mixtures in drug development can have both advantages and disadvantages.[11] While potentially easier and more cost-effective to synthesize, the different enantiomers can have distinct pharmacokinetic and pharmacodynamic properties. One enantiomer may be active (eutomer), while the other may be inactive or even contribute to side effects (distomer).

Quantitative Data

A significant gap in the current literature is the lack of specific quantitative data on the biological activity of racemic DL-alanyl dipeptides. The following tables summarize the known quantitative data for the well-characterized D-alanyl-D-alanine and related enzymes. Further research is required to generate comparable data for the racemic mixtures.

Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl)

| Substrate | Enzyme Source | Km (mM) | kcat (min-1) | Reference |

| D-Alanine | Helicobacter pylori | 1.89 (Km1), 627 (Km2) | 115 | [6] |

| D-Alanine | Enterococcus faecalis | - | - | [4] |

Table 2: Antimicrobial Activity Data

| Compound | Organism | MIC (µg/mL) | Reference |

| D-cycloserine | Escherichia coli | - | |

| Vancomycin | Staphylococcus aureus | - | |

| Penicillin | Escherichia coli | - | [8] |

Note: Specific MIC values for DL-alanyl dipeptides are not widely reported in the literature.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the biological significance of DL-alanyl dipeptides.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a DL-alanyl dipeptide that inhibits the visible growth of a specific bacterium.

Materials:

-

Test bacterium (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

DL-alanyl dipeptide stock solution (sterile)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Further dilute the suspension to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Prepare Dipeptide Dilutions:

-

Perform serial two-fold dilutions of the DL-alanyl dipeptide stock solution in MHB directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the dipeptide dilution.

-

Include a positive control (bacteria in MHB without dipeptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the dipeptide at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

-

Protocol for Bacterial Cell Wall Synthesis Assay (Analysis of Peptidoglycan Precursors)

Objective: To determine if a DL-alanyl dipeptide inhibits bacterial cell wall synthesis by causing the accumulation of peptidoglycan precursors.

Materials:

-

Log-phase bacterial culture

-

DL-alanyl dipeptide

-

Method for cell lysis (e.g., boiling)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Standards for peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide)

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the target bacterium to mid-log phase.

-

Expose the culture to the DL-alanyl dipeptide at a concentration expected to inhibit cell wall synthesis.

-

-

Extraction of Precursors:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells to release the cytoplasmic contents, including peptidoglycan precursors.

-

-

HPLC-MS Analysis:

-

Separate the extracted precursors using reverse-phase HPLC.

-

Identify and quantify the accumulated precursors by comparing their retention times and mass-to-charge ratios with known standards using mass spectrometry.

-

-

Data Analysis:

-

An accumulation of specific precursors in the treated sample compared to an untreated control indicates inhibition of a particular step in the cell wall synthesis pathway.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The biological significance of alanyl dipeptides is intrinsically linked to the crucial role of D-alanyl-D-alanine in bacterial cell wall biosynthesis. This makes the enzymes involved in its synthesis and utilization attractive targets for the development of novel antimicrobial agents. While our understanding of the D-D isomer is extensive, the biological activities of racemic DL-alanyl dipeptides remain a largely unexplored frontier.

Future research should focus on:

-

Systematic evaluation of the antimicrobial activity of various DL-alanyl dipeptides against a broad spectrum of bacteria to determine their MIC values.

-

Kinetic studies of key bacterial enzymes , such as D-alanine:D-alanine ligase and DD-transpeptidases, with racemic dipeptide substrates to understand their substrate specificity and potential for inhibition.

-

Comparative studies of the biological effects of pure enantiomers versus racemic mixtures to elucidate the specific contribution of each stereoisomer to the overall activity.

-

Exploration of the potential of DL-alanyl dipeptides in drug delivery and as components of novel therapeutic agents.

A deeper understanding of the biological significance of DL-alanyl dipeptides will not only expand our fundamental knowledge of bacterial physiology but also open new avenues for the design and development of innovative strategies to combat bacterial infections.

References

- 1. nbinno.com [nbinno.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. gosset.ai [gosset.ai]

- 7. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DL-Alanyl-DL-leucine (CAS 1999-42-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanyl-DL-leucine (CAS: 1999-42-4) is a dipeptide composed of the amino acids DL-alanine and DL-leucine. As a stereoisomer of the more commonly studied L-Alanyl-L-leucine, this compound presents unique characteristics and potential applications in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental protocols and data presentation to support researchers in the fields of biochemistry, drug discovery, and nutritional science.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water, a common characteristic of small peptides.[1] While extensive experimental data for this specific stereoisomer is not widely published, a summary of its known and computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1999-42-4 | [2] |

| Molecular Formula | C₉H₁₈N₂O₃ | [2] |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Soluble in water | [1][3] |

| Computed XLogP3 | -2.8 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 202.13174244 Da | [2] |

| Monoisotopic Mass | 202.13174244 Da | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Mass Spectrometry: Mass spectral data for this compound is available, providing confirmation of its molecular weight.[2]

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups present in the molecule, such as the amide and carboxylic acid moieties.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, most commonly via solid-phase peptide synthesis (SPPS).

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol provides a general framework for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-DL-leucine

-

Fmoc-DL-alanine

-

Wang resin (or other suitable resin for C-terminal carboxylic acid)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

Hydroxybenzotriazole (HOBt) or other coupling additive

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling and Fmoc-DL-leucine Loading:

-

Swell the Wang resin in DMF in a reaction vessel.

-

Activate Fmoc-DL-leucine with a coupling agent (e.g., DIC) and additive (e.g., HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling of the first amino acid.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded DL-leucine.

-

Wash the resin extensively with DMF.

-

-

Coupling of Fmoc-DL-alanine:

-

Activate Fmoc-DL-alanine with the coupling agent and additive in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminal DL-alanine using 20% piperidine in DMF.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Purification:

-

Treat the dried peptidyl-resin with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).

-

Precipitate the crude peptide in cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold ether.

-

Purify the crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Figure 1: General Workflow for Solid-Phase Peptide Synthesis of this compound

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Biological Activity and Potential Applications

While the biological activity of L-Alanyl-L-leucine is well-documented, particularly its role in stimulating muscle protein synthesis via the mTOR signaling pathway and its use in drug delivery, the specific biological functions of this compound are less understood.[4]

Peptide Transport

Dipeptides and tripeptides are absorbed in the intestine and reabsorbed in the kidney by proton-coupled peptide transporters, PEPT1 and PEPT2.[5] These transporters exhibit broad substrate specificity.[5] While peptides composed of L-amino acids are generally preferred substrates, the affinity for dipeptides containing D-amino acids is typically lower.[6] Further research is needed to quantify the specific affinity of this compound for PEPT1 and PEPT2, which would be crucial for evaluating its potential in oral drug delivery applications.

Figure 2: General Mechanism of Dipeptide Transport via PEPT1

Caption: Simplified diagram of proton-coupled dipeptide transport across the cell membrane.

Potential Anticancer Activity

Recent studies have shown that a diastereomeric peptide composed of D- and L-amino acids exhibited selective toxicity towards cancer cells.[7] This suggests that the unique stereochemistry of DL-dipeptides could be exploited for developing novel anticancer agents. The mechanism may involve perturbation of the cancer cell membrane.[7] The cytotoxic potential of this compound against various cancer cell lines warrants further investigation.

Hydrolysis and Metabolism

This compound is expected to be hydrolyzed by peptidases into its constituent amino acids, DL-alanine and DL-leucine. The D-amino acid components may be metabolized differently from their L-counterparts and could potentially be processed by D-amino acid oxidase. The rate and extent of hydrolysis will influence the bioavailability and biological activity of the dipeptide and its constituent amino acids.

Experimental Protocols for Biological Assays

Cytotoxicity Assay

The cytotoxic effects of this compound can be evaluated using a standard lactate dehydrogenase (LDH) assay.

Principle:

LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Normal cell line (for selectivity assessment)

-

Cell culture medium and supplements

-

This compound

-

LDH cytotoxicity assay kit

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a lysis buffer-treated group as a positive control for maximum LDH release.

-

LDH Measurement:

-

Collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the controls.

Figure 3: Workflow for a Typical Cytotoxicity Assay

Caption: A general workflow for assessing the cytotoxicity of a compound.

Conclusion

This compound is a dipeptide with potential for further investigation in various scientific disciplines. While its physicochemical properties are not as extensively characterized as its L-L isomer, established synthetic and analytical methods can be readily applied. The unique stereochemistry of this compound opens up possibilities for exploring novel biological activities, particularly in the context of anticancer research and as a tool to probe the specificity of peptide transporters and metabolic enzymes. This technical guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full potential of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Metabolic Fate of DL-Alanyl-DL-leucine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanyl-DL-leucine is a dipeptide composed of both D- and L- stereoisomers of alanine and leucine. While specific research on the metabolic processes of this particular stereoisomeric combination is limited, this technical guide synthesizes the available information and provides a likely metabolic pathway based on the known metabolism of related dipeptides and their constituent D- and L-amino acids. This document outlines the enzymatic hydrolysis of this compound, the subsequent metabolic fate of D-alanine and D-leucine, and potential biological activities, offering a foundational understanding for researchers and professionals in drug development and metabolic studies.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, play various roles in physiological processes. They are intermediates in protein digestion and metabolism and can be absorbed more rapidly than free amino acids through specific transporters. The stereochemistry of the constituent amino acids significantly influences the dipeptide's susceptibility to enzymatic hydrolysis and its subsequent metabolic pathway. This compound, containing both D- and L-amino acids, presents a unique case for metabolic processing, as mammalian enzymes typically exhibit high stereospecificity for L-amino acids.

This guide explores the metabolic journey of this compound, from its initial enzymatic breakdown to the downstream pathways of its constituent amino acids.

Enzymatic Hydrolysis of Dipeptides

The primary metabolic step for dipeptides is hydrolysis into their constituent amino acids, catalyzed by peptidases. While most mammalian peptidases are specific for L-amino acids, certain enzymes possess the capability to hydrolyze peptides containing D-amino acids.

Dipeptidases and Substrate Specificity

Research has identified specific aminopeptidases that can act on dipeptides containing N-terminal D-amino acids. One such enzyme is a D-stereospecific aminopeptidase isolated from the bacterium Ochrobactrum anthropi.[1][2] This enzyme has been shown to hydrolyze dipeptides with a D-alanine at the N-terminus, including this compound.[2]

In mammals, renal dipeptidase is known to hydrolyze various dipeptides.[3] However, its specificity is primarily for dipeptides with a C-terminal D-amino acid, and it does not act on dipeptides with an N-terminal D-amino acid residue.[3] This suggests that the initial hydrolysis of the four stereoisomers of this compound (L-Ala-L-Leu, L-Ala-D-Leu, D-Ala-L-Leu, D-Ala-D-Leu) may be handled by different enzymatic systems or occur at different rates.

The following diagram illustrates the proposed initial enzymatic cleavage of the stereoisomers of Alanyl-Leucine.

Metabolic Fate of Constituent Amino Acids

Following hydrolysis, the resulting D- and L- forms of alanine and leucine enter distinct metabolic pathways.

Metabolism of L-Alanine and L-Leucine

L-alanine and L-leucine are common proteinogenic amino acids with well-characterized metabolic roles.

-

L-Alanine: A glucogenic amino acid, L-alanine is readily converted to pyruvate through the action of alanine transaminase (ALT). Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver.

-

L-Leucine: As a branched-chain amino acid (BCAA), L-leucine plays a crucial role in muscle protein synthesis. It is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Leucine is a ketogenic amino acid, being catabolized to acetyl-CoA and acetoacetate.

Metabolism of D-Alanine and D-Leucine

The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys and liver.

-

D-Alanine: DAO catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide. Pyruvate then enters central metabolism.

-

D-Leucine: Similarly, D-leucine is converted by DAO to its corresponding α-keto acid, α-ketoisocaproate (KIC). KIC can then be transaminated by branched-chain amino acid aminotransferase (BCAT) to form L-leucine, a process known as chiral inversion. Alternatively, KIC can be further oxidized for energy.

The following diagram illustrates the metabolic pathways of the constituent amino acids of this compound.

Potential Biological Activities and Research Applications

While direct biological activities of this compound are not well-documented, its constituent amino acids have known physiological effects. The dipeptide has been identified in various natural sources, including marine macro-algae and as a secondary metabolite from bacteria, suggesting potential ecological or biological roles.[4] Its presence has been noted in studies investigating anticancer and antioxidant properties of natural extracts, although a direct causal link has not been established.[5]

Given its composition, this compound could be of interest in several research areas:

-

Nutritional Science: As a potential source of the essential amino acid leucine.

-

Drug Delivery: Dipeptides can be used as carriers for drug molecules to enhance absorption.

-

Metabolic Research: Studying the metabolism of dipeptides containing D-amino acids can provide insights into the capabilities and limitations of metabolic pathways.

Experimental Protocols

Table 1: General Experimental Protocols for Dipeptide Metabolism Studies

| Experiment | Methodology | Objective |

| In Vitro Enzymatic Assay | Incubate this compound with purified peptidases (e.g., renal dipeptidase, microbial D-aminopeptidases) or tissue homogenates (e.g., kidney, intestine). Monitor the disappearance of the dipeptide and the appearance of alanine and leucine over time using techniques like HPLC or LC-MS. | To determine the susceptibility of this compound to enzymatic hydrolysis and identify the responsible enzymes. |

| Cell Culture Studies | Administer isotopically labeled this compound to cell lines (e.g., intestinal Caco-2 cells, kidney HK-2 cells). Analyze cell lysates and culture media for the parent dipeptide and its metabolic products using mass spectrometry. | To investigate the transport and intracellular metabolism of the dipeptide. |

| In Vivo Animal Studies | Administer this compound (e.g., via oral gavage or intravenous injection) to laboratory animals (e.g., rats, mice). Collect blood, urine, and tissue samples at various time points. Analyze samples for the dipeptide and its metabolites to determine its pharmacokinetic profile and tissue distribution. | To understand the whole-body metabolism, distribution, and excretion of this compound. |

Conclusion

The metabolic role of this compound is likely dictated by its hydrolysis into its constituent D- and L-amino acids. The stereochemistry of the dipeptide will influence the rate and location of its enzymatic cleavage. While L-alanine and L-leucine enter well-established metabolic pathways related to energy production and protein synthesis, the D-isomers are primarily metabolized by D-amino acid oxidase. The limited specific data on this compound highlights an area for future research to fully elucidate its physiological significance and potential applications. This guide provides a foundational framework for understanding the probable metabolic fate of this unique dipeptide.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 3. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Properties of Secondary Metabolites Produced by Halomonas sp.: A Halophilic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of DL-Alanyl-DL-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide DL-Alanyl-DL-leucine in aqueous solutions. Understanding these fundamental physicochemical properties is critical for the successful development of peptide-based therapeutics, ensuring optimal formulation, storage, and delivery. This document synthesizes available data, outlines key experimental protocols, and presents visual representations of degradation pathways and analytical workflows.

Physicochemical Properties of this compound

This compound is a dipeptide composed of the amino acids alanine and leucine. Its structure, containing two chiral centers, allows for various stereoisomers. This guide focuses on the DL-racemic mixture. The presence of both a free amino group and a carboxyl group makes its properties, particularly solubility, highly dependent on the pH of the aqueous environment.

Solubility Profile

The solubility of this compound is a crucial parameter for its application in aqueous formulations. While specific quantitative data for the temperature- and pH-dependent solubility of the DL-isomer is limited in publicly available literature, data for the closely related L-Alanyl-L-leucine provides valuable insights.

Data Presentation: Solubility of Alanyl-Leucine in Aqueous Solutions

| Parameter | Value | Conditions | Source |

| Aqueous Solubility (L-Alanyl-L-leucine) | ≥ 100 mg/mL | Water | [1] |

| pH-Dependent Solubility (Qualitative for L-Alanyl-L-leucine) | Lowest at isoelectric point (pI) | Varies with pH | [2] |

| Increases at pH < pI (net positive charge) | Acidic conditions | [2] | |

| Increases at pH > pI (net negative charge) | Basic conditions | [2] |

Note: The isoelectric point (pI) of a dipeptide is the pH at which the molecule carries no net electrical charge. For this compound, the pI is expected to be near neutral pH.

Stability Profile

The chemical stability of this compound in aqueous solution is primarily dictated by the hydrolysis of its peptide bond. The rate of this degradation is significantly influenced by both pH and temperature.

Degradation Pathways

The principal degradation pathway for alanyl-leucine dipeptides in aqueous solution is the cleavage of the amide bond, yielding the constituent amino acids, alanine and leucine.[2] This hydrolysis reaction can be catalyzed by both acid and base. Studies on analogous dipeptides, such as L-alanyl-L-glutamine, have shown that maximum stability is typically achieved in the slightly acidic to neutral pH range (around pH 6.0), where the rates of acid- and base-catalyzed hydrolysis are minimized.[2]

Caption: Primary degradation pathway of this compound in aqueous solution.

Factors Influencing Stability

-

pH: The rate of hydrolysis is generally at its minimum near the isoelectric point of the dipeptide and increases under strongly acidic or alkaline conditions.[2]

-

Temperature: As with most chemical reactions, the rate of hydrolysis of the peptide bond increases with temperature.[3]

Data Presentation: Stability of Alanyl-Leucine Analogues in Aqueous Solution

| Parameter | Condition | Observation | Source |

| Primary Degradation Pathway | Aqueous Solution | Hydrolysis of the peptide bond | [2] |

| pH of Maximum Stability (for L-Alanyl-L-glutamine) | pH ≈ 6.0 | Minimized acid- and base-catalyzed hydrolysis | [2] |

| Effect of Temperature | Increasing Temperature | Increased rate of hydrolysis | [3] |

Experimental Protocols

Accurate determination of the solubility and stability of this compound requires robust experimental methodologies. The following sections detail common protocols used for these assessments.

Solubility Determination

Experimental Workflow: Solubility Measurement

Caption: General experimental workflow for determining the solubility of a dipeptide.

Methodologies:

-

Gravimetric Method:

-

Prepare a saturated solution of this compound in the desired aqueous buffer at a specific temperature.

-

After equilibration (typically 24-48 hours with agitation), centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant.[4]

-

-

Photometric (UV-Vis) Method:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at a specific wavelength (typically around 210-220 nm for the peptide bond).

-

Generate a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

-

Measure the absorbance of the supernatant (after appropriate dilution if necessary) and determine the concentration using the calibration curve.[5]

-

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of a dipeptide.

Stability-Indicating HPLC Method (Example):

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate the parent dipeptide from its degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation of the polar amino acid degradation products from the dipeptide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient or controlled (e.g., 25 °C).

This method allows for the quantification of the decrease in the parent this compound peak area and the corresponding increase in the peak areas of DL-alanine and DL-leucine over time, enabling the determination of degradation kinetics.

Conclusion

The solubility and stability of this compound in aqueous solutions are critical parameters for its successful application in research and drug development. While specific quantitative data for the DL-isomer is not extensively available, information from the L-isomer and other similar dipeptides provides a strong basis for understanding its behavior. The dipeptide is soluble in water, with its solubility being pH-dependent. The primary route of degradation is hydrolysis of the peptide bond, a process that is influenced by both pH and temperature, with maximum stability expected around neutral pH. The experimental protocols outlined in this guide provide a framework for the precise determination of these properties, which is essential for the development of stable and effective formulations. Further studies are warranted to establish a comprehensive quantitative profile for the DL-isomer specifically.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Stereoisomers of Alanyl-Leucine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alanyl-leucine, a dipeptide composed of alanine and leucine, exists as four distinct stereoisomers due to the chirality of its constituent amino acids. These stereoisomers, L-alanyl-L-leucine, D-alanyl-D-leucine, L-alanyl-D-leucine, and D-alanyl-L-leucine, possess identical molecular formulas and connectivity but differ in their three-dimensional arrangement. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical separation, and biological significance of these stereoisomers, with a focus on detailed experimental protocols and data to support advanced research and development.

Introduction to Alanyl-Leucine Stereoisomers

Alanyl-leucine is a dipeptide with the molecular formula C9H18N2O3.[1] Both alanine and leucine are chiral amino acids (with the exception of the achiral glycine), each existing in L- and D-enantiomeric forms.[2] The combination of these chiral centers results in four possible stereoisomers of alanyl-leucine. These are categorized into two pairs of enantiomers (L-L/D-D and L-D/D-L) and four pairs of diastereomers (e.g., L-L/L-D).

The L-isomers are the naturally occurring forms found in proteins, with L-alanyl-L-leucine being an endogenous metabolite involved in protein synthesis.[3] The D-forms are less common in nature but are of significant interest in drug development and metabolic studies due to their potential for altered biological activity and resistance to enzymatic degradation.[4][5]

Caption: Stereoisomeric relationships of alanyl-leucine.

Physicochemical Properties

The physicochemical properties of the alanyl-leucine stereoisomers are crucial for their separation, characterization, and behavior in biological systems. While data for L-alanyl-L-leucine is most readily available, key properties for all stereoisomers are summarized below. Enantiomers share identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light (optical rotation). Diastereomers have distinct physical properties.

| Property | L-Alanyl-L-leucine | D-Alanyl-D-leucine | L-Alanyl-D-leucine | D-Alanyl-L-leucine |

| CAS Number | 3303-34-2[6] | Not explicitly reported | 67392-70-5[7] | Not explicitly reported |

| Molecular Formula | C₉H₁₈N₂O₃[6] | C₉H₁₈N₂O₃ | C₉H₁₈N₂O₃[7] | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol [6] | 202.25 g/mol | 202.25 g/mol [7] | 202.25 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid[6] | (2R)-2-[[(2R)-2- aminopropanoyl]amino]-4- methylpentanoic acid | (2R)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid | (2S)-2-[[(2R)-2- aminopropanoyl]amino]-4- methylpentanoic acid |

| Appearance | White to off-white solid[3] | Assumed white solid | Assumed white solid | Assumed white solid |

| Solubility | Soluble in water (≥ 100 mg/mL)[3] | Assumed soluble in water | Assumed soluble in water | Assumed soluble in water |

| Optical Rotation ([α]D) | Not explicitly reported[3] | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| LogP (experimental) | -2.8[1][8] | -2.8 (predicted) | -0.05 (predicted)[7] | -2.8 (predicted) |

| pKa (predicted) | pKa1 (carboxyl): ~3.5, pKa2 (amino): ~8.3[3] | pKa1: ~3.5, pKa2: ~8.3 | pKa1: ~3.5, pKa2: ~8.3 | pKa1: ~3.5, pKa2: ~8.3 |

Note: Data for D-D and D-L enantiomers are often inferred from their L-L and L-D counterparts, respectively. Predicted values are based on computational models.

Synthesis of Alanyl-Leucine Stereoisomers

The synthesis of specific alanyl-leucine stereoisomers requires stereocontrolled methods to form the peptide bond between the desired enantiomers of alanine and leucine.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like alanyl-leucine.[6] It involves covalently attaching the C-terminal amino acid (leucine) to an insoluble resin support and subsequently adding the N-terminal amino acid (alanine) in a stepwise manner. The use of specific L- or D-amino acid enantiomers at each step ensures the synthesis of the desired stereoisomer.

Caption: General workflow for solid-phase synthesis of alanyl-leucine.

Solution-Phase Synthesis

An alternative method involves the amination of α-halogenated acids.[9] For example, to synthesize alanyl-leucine, 2-bromopropionyl chloride could be reacted with the desired leucine enantiomer, followed by amination with ammonia to introduce the N-terminal amino group of alanine. This method is generally less common for precise peptide synthesis than SPPS.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis of L-Alanyl-L-leucine

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 1-2 hours.[6]

-

First Amino Acid Loading: Dissolve Fmoc-L-Leu-OH and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Add the solution to the swollen resin and agitate for 2-4 hours. Wash the resin with DMF and DCM and dry.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the loaded L-leucine. Wash thoroughly with DMF.

-

Coupling of Second Amino Acid: In a separate vessel, pre-activate Fmoc-L-Ala-OH with a coupling reagent such as HBTU/HOBt and DIPEA in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.

-

Final Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminal amine of alanine.

-

Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (MS) to verify the molecular weight (202.25 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[6]

Protocol: Chiral Separation by HPLC

Separating the four stereoisomers requires chiral chromatography.

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Teicoplanin-based columns (e.g., CHIROBIOTIC T) are effective for separating amino acid and peptide enantiomers and diastereomers. Alternatively, derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA) can be performed, followed by separation on a standard C18 column.[5][10]

-

Mobile Phase: A typical mobile phase for a teicoplanin column consists of a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., ammonium acetate) as a modifier.

-

Instrumentation: Use a standard HPLC or UPLC system equipped with a UV detector (monitoring at ~210-220 nm for the peptide bond) and/or a mass spectrometer (LC-MS) for detection.[5]

-

Analysis: Inject a standard mixture of the stereoisomers to determine the retention time for each. The diastereomers (e.g., L-L vs. L-D) will have different retention times. Enantiomers (e.g., L-L vs. D-D) will also be resolved on the chiral column. Quantify the individual stereoisomers in an unknown sample by comparing peak areas to those of the standards.

Biological Activity and Signaling Pathways

The biological effects of alanyl-leucine stereoisomers are primarily attributed to the actions of their constituent amino acids following hydrolysis by peptidases in the body.[6] L-leucine, in particular, is a critical signaling molecule.

L-Leucine and mTORC1 Signaling

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[3] The activation of mTORC1 by L-leucine promotes anabolic processes by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3]

Caption: Simplified mTORC1 signaling pathway activated by L-leucine.

Activity of D-Amino Acid Dipeptides

Dipeptides containing D-amino acids, such as L-alanyl-D-leucine, D-alanyl-L-leucine, and D-alanyl-D-leucine, are generally more resistant to degradation by common proteases. This increased stability can lead to different pharmacokinetic profiles and biological activities. While specific pathways for these stereoisomers are not well-defined, D-leucine has been shown to protect against epileptic seizures in mice, suggesting that dipeptides containing D-leucine could have unique neurological effects.[4]

Conclusion

The four stereoisomers of alanyl-leucine represent a classic example of how stereochemistry dictates physicochemical and biological properties. L-Alanyl-L-leucine acts as a metabolic precursor to L-leucine, a key activator of the mTORC1 pathway essential for protein synthesis and cell growth.[3][6] The other stereoisomers, containing D-amino acids, offer potential for novel therapeutic applications due to their increased enzymatic stability. A thorough understanding of the synthesis and chiral separation techniques detailed in this guide is fundamental for researchers and drug developers seeking to investigate and harness the distinct properties of each alanyl-leucine stereoisomer.

References

- 1. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]